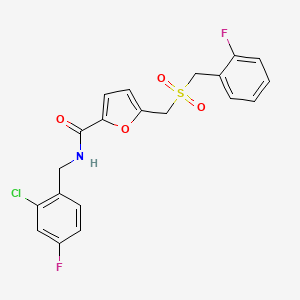

N-(2-chloro-4-fluorobenzyl)-5-(((2-fluorobenzyl)sulfonyl)methyl)furan-2-carboxamide

Descripción

Propiedades

IUPAC Name |

N-[(2-chloro-4-fluorophenyl)methyl]-5-[(2-fluorophenyl)methylsulfonylmethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClF2NO4S/c21-17-9-15(22)6-5-13(17)10-24-20(25)19-8-7-16(28-19)12-29(26,27)11-14-3-1-2-4-18(14)23/h1-9H,10-12H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAAIBGKPOZXDCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)CC2=CC=C(O2)C(=O)NCC3=C(C=C(C=C3)F)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClF2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-chloro-4-fluorobenzyl)-5-(((2-fluorobenzyl)sulfonyl)methyl)furan-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : N-(2-chloro-4-fluorobenzyl)-5-(((2-fluorobenzyl)sulfonyl)methyl)furan-2-carboxamide

- Molecular Formula : C17H16ClF2N3O3S

- Molecular Weight : 393.84 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various cellular processes. The sulfonamide group is known for its role in inhibiting certain enzymes, while the furan moiety contributes to its pharmacological properties.

Antitumor Activity

Recent studies have demonstrated that derivatives of furan-containing compounds exhibit significant antitumor activity. For instance, compounds similar to N-(2-chloro-4-fluorobenzyl)-5-(((2-fluorobenzyl)sulfonyl)methyl)furan-2-carboxamide have shown selective inhibition against histone deacetylases (HDACs), which are crucial in cancer progression.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Its structure suggests potential efficacy against various bacterial strains, including multi-drug resistant organisms.

Case Studies

- Antitumor Efficacy : In vitro studies indicated that similar furan derivatives inhibited solid tumor cell lines with IC50 values significantly lower than standard treatments.

- Combination Therapy : The compound was tested in combination with other chemotherapeutics, showing enhanced activity. For example, at a concentration of 0.5 µM, it improved the anticancer effects of taxol and camptothecin .

Safety and Toxicity

Safety assessments indicate that while the compound shows promising biological activity, further studies are necessary to evaluate its toxicity profile comprehensively. Current safety data suggest that derivatives exhibit low cytotoxicity at therapeutic concentrations.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Structural and Functional Insights

Sulfonyl vs. Sulfonamide Groups :

- The target compound’s sulfonylmethyl group (C5) contrasts with sulfonamide groups in analogs like 5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide . Sulfonyl groups enhance metabolic stability by resisting hydrolysis compared to sulfonamides, which may exhibit higher reactivity .

Similar halogenated aryl groups (e.g., 2-chlorophenyl in and 2-fluoro-4-nitrophenyl in ) are associated with enhanced target affinity in enzyme inhibitors.

Aromatic vs. Heteroaromatic Substituents: Analogs like N-[(6-Chloropyridin-3-yl)sulfonyl]-5-(phenoxymethyl)furan-2-carboxamide replace benzyl groups with chloropyridinyl and phenoxymethyl, which may alter solubility and π-π stacking interactions.

Pharmacological Implications (Inferred)

Enzyme Inhibition :

- Sulfonyl-containing compounds (e.g., ) are prevalent in protease and kinase inhibitors. The target’s sulfonylmethyl group may mimic phosphate or sulfate moieties in enzyme active sites.

Metabolic Stability: Fluorinated benzyl groups (as in the target) reduce oxidative metabolism compared to non-halogenated analogs, extending half-life .

Toxicity Considerations :

- Chlorine and fluorine substituents may increase hepatotoxicity risks, as seen in halogenated furans like 5-Bromo-N-(4-formylphenyl)furan-2-carboxamide .

Q & A

Q. Which substituents on the furan ring correlate with enhanced bioactivity?

- Methodological Answer : Systematic SAR studies reveal:

- Electron-withdrawing groups (e.g., -SO₂CH₂- at position 5) enhance target binding via hydrophobic interactions.

- Fluorine substituents on benzyl groups improve metabolic stability by reducing CYP450 oxidation.

- Methylation of the carboxamide nitrogen decreases plasma protein binding, increasing free drug concentration. Validate via comparative IC₅₀ assays and logP measurements .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.